molecular formula C34H30CoLiN6O8S2+ B12771498 Lithium bis(4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)-N-methylbenzenesulphonamidato(2-))cobaltate(1-) CAS No. 83804-08-4

Lithium bis(4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)-N-methylbenzenesulphonamidato(2-))cobaltate(1-)

Cat. No.: B12771498
CAS No.: 83804-08-4
M. Wt: 780.7 g/mol
InChI Key: LMJJKZVZOFXNLD-UHFFFAOYSA-N
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Description

Lithium bis(4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)-N-methylbenzenesulphonamidato(2-))cobaltate(1-) is a complex compound with a molecular formula of C34H30CoLiN6O8S2 and a molecular weight of 780.70. This compound is known for its unique structure, which includes a cobaltate core coordinated with lithium and a sulphonamidato ligand featuring azo and hydroxy functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium bis(4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)-N-methylbenzenesulphonamidato(2-))cobaltate(1-) typically involves the following steps:

    Formation of the Azo Compound: The initial step involves the diazotization of 2-hydroxy-1-naphthylamine followed by coupling with N-methyl-4-hydroxybenzenesulfonamide to form the azo compound.

    Complexation with Cobalt: The azo compound is then reacted with a cobalt salt (such as cobalt chloride) under controlled conditions to form the cobaltate complex.

    Lithium Coordination: Finally, lithium ions are introduced to the reaction mixture to coordinate with the cobaltate complex, resulting in the formation of the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This includes precise control of reaction temperatures, pH, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

Lithium bis(4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)-N-methylbenzenesulphonamidato(2-))cobaltate(1-) undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and azo functional groups.

    Reduction: Reduction reactions can occur at the azo group, leading to the formation of amines.

    Substitution: The sulphonamidato ligand can participate in substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and zinc dust in acidic conditions are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Oxidized products include quinones and sulfonic acids.

    Reduction: Reduced products include primary and secondary amines.

    Substitution: Substituted products vary depending on the nucleophile used.

Scientific Research Applications

Lithium bis(4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)-N-methylbenzenesulphonamidato(2-))cobaltate(1-) has several scientific research applications:

    Chemistry: Used as a catalyst in organic synthesis and coordination chemistry studies.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of Lithium bis(4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)-N-methylbenzenesulphonamidato(2-))cobaltate(1-) involves:

    Molecular Targets: The compound interacts with various enzymes and proteins, potentially inhibiting their activity.

    Pathways Involved: It may affect cellular pathways related to oxidative stress and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • Lithium bis(4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)benzene-1-sulphonamidato(2-))chromate(1-)
  • Lithium bis(4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)benzene-1-sulphonamidato(2-))ferrate(1-)

Uniqueness

Lithium bis(4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)-N-methylbenzenesulphonamidato(2-))cobaltate(1-) is unique due to its cobaltate core, which imparts distinct chemical and physical properties compared to its chromate and ferrate analogs .

Properties

CAS No.

83804-08-4

Molecular Formula

C34H30CoLiN6O8S2+

Molecular Weight

780.7 g/mol

IUPAC Name

lithium;cobalt;4-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]-N-methylbenzenesulfonamide

InChI

InChI=1S/2C17H15N3O4S.Co.Li/c2*1-18-25(23,24)12-7-9-15(21)14(10-12)19-20-17-13-5-3-2-4-11(13)6-8-16(17)22;;/h2*2-10,18,21-22H,1H3;;/q;;;+1

InChI Key

LMJJKZVZOFXNLD-UHFFFAOYSA-N

Canonical SMILES

[Li+].CNS(=O)(=O)C1=CC(=C(C=C1)O)N=NC2=C(C=CC3=CC=CC=C32)O.CNS(=O)(=O)C1=CC(=C(C=C1)O)N=NC2=C(C=CC3=CC=CC=C32)O.[Co]

Origin of Product

United States

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